N-(2,4-difluorophenyl)-3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXAPFUAPFDVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353856 | |
| Record name | N-(2,4-difluorophenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415692-36-3 | |
| Record name | N-(2,4-difluorophenyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of N 2,4 Difluorophenyl 3 Fluorobenzamide
Established Synthetic Pathways for Fluorinated Benzamide (B126) Derivatives
The synthesis of fluorinated benzamide derivatives like N-(2,4-difluorophenyl)-3-fluorobenzamide relies on well-established organic chemistry principles, particularly those concerning amide bond formation and the introduction of fluorine atoms into aromatic systems. A common approach involves the condensation reaction between an activated carboxylic acid derivative and an aniline (B41778). mdpi.comdcu.ie
The primary method for synthesizing this compound is the condensation reaction between an activated form of 3-fluorobenzoic acid and 2,4-difluoroaniline (B146603). evitachem.com The most common activated form is the acyl chloride, 3-fluorobenzoyl chloride, which readily reacts with the amino group of 2,4-difluoroaniline. evitachem.com
Acyl fluorides have also emerged as valuable reagents for amide bond formation. nih.govntd-network.org They are generally more stable to hydrolysis than acyl chlorides but remain sufficiently reactive towards amines. semanticscholar.org The use of pentafluoropyridine (B1199360) (PFP) has been demonstrated as a method for the in-situ generation of acyl fluorides from carboxylic acids, which can then react with an amine in a one-pot synthesis to form the amide bond in good to excellent yields. nih.govntd-network.org This approach offers an alternative to traditional coupling agents and can be performed under mild conditions. ntd-network.org
Various coupling agents can also facilitate amide bond formation by activating the carboxylic acid. Reagents like HATU and PyBOP are effective but can be less atom-economical compared to methods involving in-situ acyl fluoride (B91410) generation. ntd-network.org
The synthesis of this compound relies on precursors where the fluorine atoms are already regioselectively installed. However, the broader field of organofluorine chemistry continuously develops new methods for direct and selective C-H fluorination, which can be applied to complex molecules.
Metal-free C-H selective fluorination has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.net This method can proceed via a free radical process and has been shown to be effective for the C-7 fluorination of benzotriazole (B28993) amides. researchgate.net Another approach involves gold-catalyzed regioselective hydrofluorination of alkynes using aqueous HF, where an amide directing group can control the position of fluorine addition. researchgate.net
For chiral molecules, highly regioselective fluorination of chiral enamides can be achieved using electrophilic N-F reagents such as Selectfluor™ and NFSI. nih.gov These methods are crucial for the synthesis of optically active fluorinated compounds. Furthermore, boron-directed cycloaddition reactions provide a mild and regiospecific route to access a variety of perfluoroalkyl-substituted aromatic compounds. nih.gov These advanced strategies highlight the ongoing development in selectively introducing fluorine into organic scaffolds.
The direct synthesis of this compound is achieved through the reaction of two key intermediates: 2,4-difluoroaniline and 3-fluorobenzoyl chloride. evitachem.com
2,4-Difluoroaniline: This precursor can be synthesized from inexpensive starting materials like 1,2,4-trichlorobenzene. The process involves nitration to form 2,4,5-trichloronitrobenzene, followed by a reaction with potassium fluoride (KF) to yield 2,4-difluoro-5-chloronitrobenzene. tandfonline.com This intermediate is then selectively hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to produce 2,4-difluoroaniline in good yield. tandfonline.comchemicalbook.comgoogle.comgoogle.com This multi-step synthesis avoids the use of more costly starting materials. tandfonline.com
3-Fluorobenzoyl chloride: This acyl chloride is typically produced from 3-fluorobenzoic acid. A common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to achieve high yields. It is a moisture-sensitive, corrosive liquid used to introduce the 3-fluorobenzoyl group into molecules. chemicalbook.com
| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |
| 2,4-Difluoroaniline | 1,2,4-Trichlorobenzene | 1. HNO₃, H₂SO₄ 2. KF 3. H₂, Pd/C | 80% (hydrogenation step) | tandfonline.com |
| 2,4-Difluoroaniline | 2,4-Difluoronitrobenzene | H₂, Pd/C, Methanol | 81% | chemicalbook.com |
| 3-Fluorobenzoyl chloride | 3-Fluorobenzoic acid | SOCl₂, DMF (cat.) | 65% |
Optimization of Reaction Conditions and Yields
The synthesis of this compound itself is a specific example of the Schotten-Baumann reaction, where an acyl chloride reacts with an amine under basic conditions. While specific optimization data for this exact compound is not detailed in the provided results, high yields are reported for analogous compounds under standard condensation procedures. For instance, the synthesis of the isomer N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline resulted in an 87% yield. mdpi.comdcu.ie Similarly, N-(2,3-difluorophenyl)-2-fluorobenzamide was obtained in an 88% yield. mdpi.com
General optimization of N-alkylation reactions, a related amine functionalization, often involves screening bases and solvents. For example, in the N-alkylation of primary benzylamines, cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base. researchgate.net For amide bond formation, factors such as reaction temperature, concentration, and the choice of catalyst or coupling agent are crucial. nih.gov Modern approaches even utilize machine learning algorithms, such as Bayesian optimization guided by graph neural networks, to more efficiently determine optimal reaction conditions and maximize yields. nih.gov
The table below shows the reported yield for a closely related isomer, suggesting that high yields are achievable for the target compound under similar standard conditions.
| Product | Reactant 1 | Reactant 2 | Yield | Reference |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride | 2,4-Difluoroaniline | 87% | mdpi.comdcu.ie |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride | 2,3-Difluoroaniline | 88% | mdpi.com |
Derivatization Strategies for this compound Analogs
Derivatization of a lead compound is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize properties. mdpi.com
Modifying the 2,4-difluorophenyl ring of this compound can lead to analogs with altered biological or physicochemical properties. The goal of such modifications is often to enhance potency, improve selectivity, or optimize pharmacokinetic profiles. mdpi.com
Strategies for modification could include:
Altering the Fluorine Substitution Pattern: Changing the positions of the fluorine atoms on the phenyl ring (e.g., to 2,5-difluoro, 3,4-difluoro, or 3,5-difluoro) or changing the number of fluorine substituents can significantly impact electronic properties and interactions with biological targets.
Introducing Other Substituents: Adding small alkyl, alkoxy, or other functional groups to the 2,4-difluorophenyl ring can probe steric and electronic requirements for activity.
Bioisosteric Replacement: Replacing the fluorine atoms with other groups of similar size and electronic character, such as a hydroxyl group or a cyano group, can fine-tune the molecule's properties.
These structural modifications are fundamental in the development of bioactive compounds, allowing for the systematic exploration of chemical space around a core scaffold. nih.gov
Structural Modifications on the 3-Fluorobenzoyl Moiety
The 3-fluorobenzoyl moiety of this compound is a key structural component that can be subjected to various modifications to explore structure-activity relationships (SAR). These modifications typically involve the substitution of the fluorine atom with other functional groups or the introduction of additional substituents on the phenyl ring.
The primary route for introducing variations to the 3-fluorobenzoyl ring is through the use of appropriately substituted benzoyl chloride derivatives in the standard amide coupling reaction with 2,4-difluoroaniline. For instance, replacing 3-fluorobenzoyl chloride with other substituted benzoyl chlorides allows for the synthesis of a wide array of analogs. While specific examples of modifications on the 3-fluorobenzoyl ring of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest several potential alterations.
Table 1: Potential Modifications on the 3-Fluorobenzoyl Moiety
| Modification Type | Example Substituent (at position 3) | Resulting Compound Name | Rationale for Modification |
| Halogen Substitution | -Cl, -Br, -I | N-(2,4-difluorophenyl)-3-chlorobenzamide | Modulate lipophilicity and electronic properties. |
| Alkyl/Alkoxy Substitution | -CH₃, -OCH₃ | N-(2,4-difluorophenyl)-3-methylbenzamide | Investigate steric and electronic effects. |
| Electron-withdrawing Group | -NO₂, -CN, -CF₃ | N-(2,4-difluorophenyl)-3-nitrobenzamide | Enhance hydrogen bonding potential and alter electronic character. |
| Electron-donating Group | -NH₂, -OH | 3-Amino-N-(2,4-difluorophenyl)benzamide | Introduce new hydrogen bonding sites and alter solubility. |
Research on related N-phenylbenzamide derivatives has shown that such substitutions can significantly impact biological activity. For example, in a series of N-substituted benzamide derivatives designed as antitumor agents, the presence and position of substituents on the benzoyl ring were found to be critical for antiproliferative activity. nih.gov Specifically, the introduction of chlorine or a nitro group on the benzoyl ring was reported to decrease activity in some cases, highlighting the sensitivity of the target receptor to the electronic and steric properties of this moiety. nih.gov
Furthermore, the crystal structures of related compounds, such as N-(3-fluorobenzoyl)benzenesulfonamide, provide insight into the potential intermolecular interactions that the 3-fluorobenzoyl group can participate in, including C-H⋯O and C-H⋯π interactions. nih.gov Modification of this ring could therefore influence the solid-state properties and crystal packing of the molecule.
Modifications at the Amide Linker
The amide bond is a cornerstone of many biologically active molecules, offering a stable linkage with defined hydrogen bonding capabilities. researchgate.net However, its susceptibility to enzymatic hydrolysis can limit the in vivo stability of drug candidates. scientificupdate.com Consequently, modifications of the amide linker in this compound represent a key strategy for optimizing its pharmacokinetic profile and exploring novel interactions with biological targets. These modifications include N-alkylation and bioisosteric replacement.
N-Alkylation:
The introduction of an alkyl group, typically a methyl group, on the amide nitrogen (N-alkylation) removes the hydrogen bond donor capability of the amide and can alter the molecule's conformation and lipophilicity. While the selective N-alkylation of amides can be challenging due to the potential for O-alkylation, several methods have been developed. scientificupdate.com For instance, a two-step, one-pot procedure involving activation of the amide with hexamethyldisilazane (B44280) (HMDS), followed by transsilylation with chloromethyldimethylsilyl chloride and subsequent treatment with a fluoride source like potassium fluoride, has been reported for the selective N-methylation of amides. scientificupdate.com
Bioisosteric Replacement:
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability. researchgate.netnih.gov Several bioisosteres for the amide bond have been investigated in various molecular scaffolds.
Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide is a common isosteric modification. nih.govresearchgate.net Thioamides exhibit altered hydrogen bonding properties and are generally more resistant to enzymatic hydrolysis. nih.gov The synthesis of thioamides can be achieved by the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org
Sulfonamides: The sulfonamide group is another potential bioisostere for the amide bond. The synthesis of N-aryl sulfonamides can be achieved through the reaction of an arylsulfonyl chloride with an appropriate aniline derivative. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide has been designed as a B-Raf inhibitor. sci-hub.se
Heterocyclic Rings: Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles (B1248032) can act as stable and effective mimics of the amide bond. nih.govnih.govdrughunter.com These five-membered rings can reproduce the vector and electronic properties of the amide group while offering improved metabolic stability. The synthesis of 1,2,3-triazole-linked analogs can be accomplished via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). chemrxiv.org
Table 2: Potential Modifications at the Amide Linker
| Modification Type | Resulting Linker | General Synthetic Approach | Key Property Change |
| N-Alkylation | -N(CH₃)-C(=O)- | Reaction with a methylating agent in the presence of a base. | Removal of H-bond donor, increased lipophilicity. |
| Thioamide | -NH-C(=S)- | Thionation of the amide with Lawesson's reagent. | Altered H-bonding, increased metabolic stability. nih.govresearchgate.net |
| Sulfonamide | -NH-S(=O)₂- | Reaction of 2,4-difluoroaniline with a 3-fluorobenzenesulfonyl chloride. | Change in geometry and electronic properties. |
| 1,2,3-Triazole | 1,4-disubstituted triazole | Copper-catalyzed azide-alkyne cycloaddition. | Increased metabolic stability, altered H-bonding pattern. chemrxiv.org |
Advanced Structural Elucidation and Conformational Analysis of N 2,4 Difluorophenyl 3 Fluorobenzamide
Single-Crystal X-ray Diffraction Studies of N-(2,4-difluorophenyl)-3-fluorobenzamide and Related Fluorinated Benzamides
In related fluorinated benzamides like Fo24 and Fo23, the molecular structure is characterized by a near-planar arrangement of the two aromatic rings. For instance, in Fo24, the interplanar angle between the 2-fluorobenzoyl ring and the 2,4-difluorophenyl ring is a mere 0.7(2)°. mdpi.comchemicalbook.com Similarly, in Fo23, this angle is approximately 0.5(2)°. mdpi.comrsc.org This co-planarity is a common feature in this class of compounds.
Table 1: Selected Dihedral Angles in Related Fluorinated Benzamides
| Compound | Aromatic Ring Interplanar Angle (°) | Amide-Aromatic Ring 1 Angle (°) | Amide-Aromatic Ring 2 Angle (°) | Reference |
|---|---|---|---|---|
| N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) | 0.7(2) | 23.04(18) | 23.69(17) | mdpi.com |
| N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | 0.5(2) | 23.17(18) | 23.44(17) | mdpi.com |
This interactive table allows for the comparison of key conformational parameters in closely related isomers.
A defining feature in the crystal structures of fluorinated benzamides is the presence of robust one-dimensional (1D) chains formed by amide-to-amide N–H···O=C hydrogen bonds. mdpi.commdpi.com In Fo24, these interactions propagate along the b-axis, linking molecules into infinite tapes. mdpi.comchemicalbook.com A similar motif is observed in Fo23, where these interactions extend along the a-axis. mdpi.comrsc.org
Beyond these primary interactions, a network of weaker C–H···F and C–H···O contacts plays a crucial role in consolidating the crystal packing. These interactions link the primary amide chains into a more complex three-dimensional architecture. The presence of multiple fluorine atoms in the molecule provides numerous opportunities for such contacts, which, although individually weak, collectively contribute significantly to the lattice energy. mdpi.commdpi.com
The substitution pattern in these molecules often facilitates intramolecular hydrogen bonds that influence the conformation of the amide bridge. In the case of the ortho-fluoro isomer, Fo24, a distinct intramolecular N–H···F hydrogen bond is observed between the amide hydrogen and the fluorine atom on the 2-fluorobenzoyl ring. mdpi.comchemicalbook.com The H1···F12 distance in Fo24 is reported as 2.12(4) Å. mdpi.comchemicalbook.com A similar intramolecular N1···F12 contact is noted in Fo23, with a distance of 2.745(3) Å. mdpi.comrsc.org This interaction creates a five-membered pseudo-ring, which helps to lock the conformation of the amide group relative to the benzoyl ring. It is highly probable that this compound would also exhibit intramolecular hydrogen bonding, although the specific atoms involved would depend on the rotational conformation around the C-N bond.
The interplay of the strong amide-amide hydrogen bonds and the weaker C–H···F contacts leads to the formation of specific, recognizable packing motifs or synthons. In both Fo23 and Fo24, a notable cyclic R²₂(12) graph set motif is formed. mdpi.commdpi.comrsc.org This synthon involves two C-H donors from one molecule and two C-F acceptors from an adjacent molecule, creating a robust and predictable structural unit.
Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure, substitution patterns, and purity of fluorinated benzamides.
While specific NMR data for this compound is not reported, a detailed analysis can be predicted based on data from its isomers and precursors. mdpi.commdpi.comchemicalbook.comchemicalbook.comchemicalbook.com The ¹H and ¹⁹F NMR spectra would provide definitive confirmation of the fluorine substitution pattern.
¹H NMR: The proton spectrum is expected to show a complex set of signals in the aromatic region (typically δ 6.8–8.4 ppm). The protons on the 3-fluorobenzoyl ring would appear as a set of four signals, with multiplicities dictated by both H-H and H-F couplings. The protons on the 2,4-difluorophenyl ring would present as three distinct signals. The amide proton (N-H) would likely appear as a broad singlet, potentially showing coupling to the adjacent fluorine atom in certain solvents.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. It is expected to show three distinct signals, one for each chemically non-equivalent fluorine atom. For isomers like Fo24, the reported ¹⁹F NMR signals in d⁶-DMSO are at -114, -115, and -118 ppm. mdpi.com For Fo23, the signals are at -114, -139, and -147 ppm. mdpi.com These chemical shifts are highly sensitive to the electronic environment and position on the aromatic ring, providing an unambiguous fingerprint of the substitution pattern. The presence of three distinct signals would confirm the tri-fluorinated nature of the molecule.
Table 2: Predicted NMR Data for this compound
| Nucleus | Ring | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | 3-Fluorobenzoyl | 7.2 - 8.2 | d, t, td |
| ¹H | 2,4-Difluorophenyl | 6.8 - 8.4 | m, td |
| ¹H | Amide (N-H) | 10.0 - 10.5 (in DMSO) | br s |
| ¹⁹F | 3-Fluorobenzoyl (F at C3) | -110 to -115 | t |
| ¹⁹F | 2,4-Difluorophenyl (F at C2) | -112 to -118 | m |
| ¹⁹F | 2,4-Difluorophenyl (F at C4) | -114 to -120 | m |
This interactive table provides a predictive overview of the NMR signals based on data from related compounds.
Vibrational Spectroscopic Investigations (FTIR, FT-Raman) and Normal Mode Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of this compound. By analyzing the vibrational modes, key functional groups and their interactions within the molecule can be identified. The assignments are supported by Normal Mode Analysis derived from Density Functional Theory (DFT) calculations, which are standard for interpreting the complex spectra of substituted aromatic compounds. researchgate.netnih.govsigmaaldrich.com
The vibrational spectrum of this compound can be understood by considering the contributions from the 2,4-difluoroaniline (B146603) and 3-fluorobenzoyl moieties, linked by the central amide group.
Key Vibrational Modes:
Amide Group Vibrations: The amide (-CONH-) linkage gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a strong band in the FTIR spectrum, expected in the 3300-3200 cm⁻¹ range, indicating the presence of intermolecular hydrogen bonding in the solid state. youtube.com The C=O stretching (Amide I band) is one of the most intense absorptions in the IR spectrum, anticipated around 1680-1650 cm⁻¹. The Amide II band, resulting from a mix of N-H in-plane bending and C-N stretching, is expected near 1550-1520 cm⁻¹.
Phenyl Ring Vibrations: Both phenyl rings exhibit C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations occur in the 1600-1400 cm⁻¹ region. malayajournal.org The specific pattern of these bands is characteristic of the substitution on each ring.
C-F Vibrations: The carbon-fluorine bonds introduce strong absorptions. C-F stretching vibrations are typically found in the 1250-1000 cm⁻¹ region of the IR spectrum. nih.gov The precise frequencies will depend on their position on the phenyl rings and coupling with other modes.
Ring Bending Modes: In-plane and out-of-plane bending modes for the C-H and C-F bonds, as well as ring deformation modes, appear at lower wavenumbers (<1000 cm⁻¹).
A theoretical assignment of the principal vibrational modes for this compound, based on data from similar molecules and DFT calculations, is presented below. nih.govdergipark.org.trnih.govnih.gov
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3310 | ν(N-H) | N-H stretching |
| ~3100-3050 | ν(C-H) | Aromatic C-H stretching |
| ~1670 | ν(C=O) | Amide I band |
| ~1595, 1510, 1430 | ν(C=C) | Aromatic ring stretching |
| ~1530 | δ(N-H) + ν(C-N) | Amide II band |
| ~1260, 1140, 1090 | ν(C-F) | C-F stretching |
| ~850-750 | γ(C-H) | Out-of-plane C-H bending |
| ~740 | Amide V | Out-of-plane N-H bending |
| ~680 | γ(C=O) | Out-of-plane C=O bending |
Note: This table represents predicted values based on theoretical analysis of constituent functional groups and related molecules. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV light promotes electrons from lower energy molecular orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the two aromatic rings and the carbonyl group, which act as chromophores. shu.ac.uk
The primary electronic transitions anticipated for this molecule are:
π → π* Transitions: These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the C=O double bond to their corresponding π* anti-bonding orbitals. These are typically high-intensity absorptions. Due to the conjugated system formed by the phenyl ring and the carbonyl group, these transitions are expected to occur in the 200-300 nm range. cutm.ac.inlibretexts.org
n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen atom, to a π* anti-bonding orbital of the C=O group. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. shu.ac.ukcutm.ac.in They typically occur at longer wavelengths, potentially in the 270-350 nm region. cutm.ac.in
Table 2: Predicted Electronic Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Involved Orbitals |
|---|---|---|---|
| ~210-240 | High (>10,000) | π → π* | HOMO-1 → LUMO |
| ~260-280 | Moderate (~1,000-10,000) | π → π* | HOMO → LUMO |
| ~300-330 | Low (<100) | n → π* | n(O) → π*(C=O) |
Note: This table contains predicted values based on the analysis of chromophores and data from analogous compounds. HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Theoretical Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Theoretical conformational analysis, primarily through the calculation of potential energy surfaces (PES), provides a map of the molecule's energy as a function of its geometry. uni-muenchen.dereadthedocs.io This is typically performed by systematically rotating key dihedral angles and calculating the energy at each point using DFT methods. joaquinbarroso.com
For this compound, the most significant conformational flexibility arises from rotation around two key single bonds:
The C(O)-N bond (amide bond): Rotation around this bond is generally restricted due to the partial double-bond character, leading to distinct cis and trans planar arrangements. The trans conformation is almost universally favored in secondary amides due to lower steric hindrance.
The N-C(aryl) bond: Rotation around this bond determines the orientation of the 2,4-difluorophenyl ring relative to the amide plane.
The C(aryl)-C(O) bond: Rotation around this bond dictates the orientation of the 3-fluorobenzoyl group.
Studies on similar benzanilides show that the most stable conformations are typically non-planar, with the two aromatic rings twisted out of the central amide plane to minimize steric repulsion. acs.org The dihedral angles between the rings and the amide group are often in the range of 20-40 degrees.
A relaxed PES scan involves fixing a specific dihedral angle (e.g., the N-C(aryl) torsion angle) at various increments while allowing all other geometric parameters to optimize. joaquinbarroso.com This process identifies the low-energy conformers (local minima) and the rotational energy barriers (transition states) between them. For this compound, the PES would likely reveal that the global minimum energy conformation involves a staggered arrangement, where the steric clash between the ortho-fluorine on one ring and the hydrogen atoms on the other ring is minimized. libretexts.orgchemistrysteps.com
Table 3: Key Dihedral Angles and Expected Conformational Features
| Dihedral Angle | Description | Expected Low-Energy Conformation |
|---|---|---|
| ω (O=C-N-H) | Amide bond torsion | ~180° (trans) |
| φ (C-N-C(aryl)-C) | 2,4-difluorophenyl ring torsion | Non-planar (e.g., ±30° to ±60°) |
| ψ (N-C-C(aryl)-C) | 3-fluorobenzoyl ring torsion | Non-planar (e.g., ±20° to ±40°) |
Note: This table presents expected values based on conformational analysis of related benzanilide (B160483) structures.
The interplay of intramolecular hydrogen bonding (e.g., between the N-H and an ortho-fluorine) and steric repulsion governs the precise rotational barriers and the geometry of the most stable conformers.
Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl 3 Fluorobenzamide and Its Analogs
Positional Isomerism and the Impact of Fluorine Substitution Patterns on Biological Activity
The placement of fluorine atoms on the aromatic rings of N-phenylbenzamide scaffolds has a profound effect on their biological activity. Studies on analogous series of compounds, such as N-thienylcarboxamides, have demonstrated that even subtle shifts in substituent positions can lead to significant variations in potency. nih.gov The electron-withdrawing nature of fluorine can influence the electronic environment of the molecule, affecting its interaction with biological targets.
Research on various N-phenylbenzamide derivatives has consistently shown that the presence of electron-withdrawing groups, including fluorine, is often beneficial for biological activity. researchgate.net For instance, in the context of antifungal agents, the specific arrangement of these fluorine atoms can dictate the efficacy of the compound. While a comprehensive study detailing the positional isomerism of N-(2,4-difluorophenyl)-3-fluorobenzamide is not extensively available, data from structurally related compounds provides valuable insights.
For example, in a series of N-thienylcarboxamide isomers tested for their in vitro antifungal activity against Botrytis cinerea, the position of the carboxamide group on the thiophene (B33073) ring, which is analogous to the benzoyl portion of N-phenylbenzamides, significantly impacted their inhibitory concentrations (IC50 and IC90 values). nih.gov
Table 1: In Vitro Antifungal Activity of N-(4-chlorophenyl-thienyl)carboxamide Isomers against B. cinerea
| Compound Type | Isomer Structure | IC50 (μg/mL) | IC90 (μg/mL) |
|---|---|---|---|
| A | 0.43 ± 0.04 | 2.18 ± 0.13 | |
| B | 0.38 ± 0.03 | 1.48 ± 0.08 | |
| C | 2.29 ± 0.12 | 11.23 ± 0.58 |
Data is expressed as mean ± S.D. and is based on studies of analogous N-thienylcarboxamide compounds. nih.gov
This data illustrates that isomers with the carboxamide group at certain positions (Types A, B, and D) exhibit significantly higher potency compared to others (Type C). nih.gov These findings underscore the critical role of positional isomerism in determining the biological activity and highlight the importance of optimizing the substitution pattern for maximal efficacy.
Correlation of Substituent Electronic and Steric Effects with Biological Target Modulation
The biological activity of N-phenylbenzamide analogs is intricately linked to the electronic and steric properties of their substituents. The electron-withdrawing or donating nature of a substituent, as well as its size and shape, can directly influence how the molecule interacts with its biological target. Quantitative structure-activity relationship (QSAR) studies on related compound classes, such as N-arylbenzenesulfonamides, have provided a framework for understanding these correlations. nih.gov
The electronic effects of substituents are often quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. Steric effects, on the other hand, can be described by parameters like the Taft steric parameter (Es). In many cases, a combination of these parameters is used to build a model that can predict the biological activity of new analogs.
A study on the antifungal activity of benzyl (B1604629) alcohols against Aspergillus niger successfully developed a QSAR model using novel descriptors for molecular electrostatic (Lone-pair electrons index - LEI) and steric (Molecular volume index - MVI) effects, achieving a high correlation coefficient (R = 0.9645). nih.gov This indicates that such parameters can be powerful tools in predicting and understanding the biological activity of compounds where electronic and steric factors are at play.
Table 2: Correlation of Electronic and Steric Parameters with Antifungal Activity of Benzyl Alcohols against Aspergillus niger
| Descriptor | Contribution to Activity Model | Correlation Coefficient (R) |
|---|---|---|
| Lone-pair electrons index (LEI) | Positive | 0.9645 (in a two-variable model) |
This table is illustrative and based on a study of benzyl alcohols, demonstrating the principle of correlating electronic and steric effects with biological activity. nih.gov
These findings suggest that for this compound and its analogs, a systematic variation of substituents and the subsequent analysis of their electronic and steric properties would be a valuable strategy for optimizing their interaction with biological targets.
Influence of Conformational Preferences and Molecular Flexibility on Biological Activity
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. For this compound and its analogs, the relative orientation of the two aromatic rings and the conformation of the central amide linker play a significant role in how the molecule fits into the binding site of its biological target.
The torsional or dihedral angles between the phenyl and benzoyl rings, as well as the planarity of the molecule, can be influenced by the substitution pattern, particularly by the presence of bulky or interacting groups. For example, intramolecular hydrogen bonds can restrict the rotation around certain bonds, leading to a more rigid conformation. The flexibility of a molecule is also a key factor; a certain degree of flexibility may be required for the molecule to adopt the optimal conformation for binding, but excessive flexibility can lead to an entropic penalty upon binding, thus reducing affinity. nih.gov
Studies on the impact of dihedral angles in related diaryl systems have shown that changes in this angle can affect reactivity and, by extension, biological interactions. pnrjournal.com While specific data directly linking the conformational preferences and molecular flexibility of a series of this compound analogs to their biological activity with IC50 values is limited, the principles of conformational analysis are fundamental to SAR studies. The analysis of crystal structures and computational modeling can provide insights into the preferred conformations of these molecules. For instance, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, an isomer of the title compound, reveals that the two aromatic rings are nearly coplanar, with the central amide group being twisted out of this plane. nih.gov
The energetic cost of adopting a specific conformation to bind to a receptor is a key consideration. If the bioactive conformation is a high-energy state for the molecule in solution, the binding affinity will be reduced. Therefore, designing analogs that are pre-disposed to adopt the bioactive conformation can be a powerful strategy for enhancing potency.
Development of SAR Models for Predictive Optimization of Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead molecules and reducing the need for extensive synthesis and testing. mdpi.comnih.gov
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with accurately measured biological activity is required. This set is typically divided into a training set for model development and a test set for model validation. japsonline.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. japsonline.com
Variable Selection and Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously assessed using both internal validation techniques (e.g., cross-validation) and external validation with the test set. nih.gov
For N-phenylbenzamide derivatives, QSAR models can be developed to predict their antifungal, antibacterial, or other biological activities. For example, a QSAR study on N-arylbenzenesulfonamides against Botrytis cinerea successfully developed a predictive model that explained 86.1% of the experimental variance. This model highlighted the importance of the sulfonamide group and the electron-withdrawing nature of the substituents on the aromatic rings. nih.gov
Table 3: Example of a 2D-QSAR Model for Antifungal Benzimidazole (B57391) Derivatives
| Statistical Parameter | Value |
|---|---|
| n (training set) | 25 |
| r² (squared correlation coefficient) | 0.8361 |
| q² (cross-validated r²) | 0.7457 |
| F-test | 35.71 |
This table is based on a QSAR study of analogous benzimidazole derivatives and illustrates the statistical parameters used to validate a predictive model. mdpi.com
By developing and applying such predictive models to this compound and its analogs, researchers can virtually screen new potential derivatives, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery of new and more effective therapeutic agents.
Molecular Mechanism of Action Moa Elucidation for N 2,4 Difluorophenyl 3 Fluorobenzamide
Investigation of Specific Molecular Targets and Biological Pathways
While direct and extensive research on the specific biological targets of N-(2,4-difluorophenyl)-3-fluorobenzamide is limited, the broader class of benzamide (B126) and fluorinated benzamide derivatives has been investigated against a variety of biological molecules and pathways. This provides a foundational context for postulating its potential mechanisms of action.
Enzyme Inhibition Studies
The benzamide scaffold is a common feature in many enzyme inhibitors. mdpi.com Although specific inhibitory data for this compound against the following enzymes is not extensively documented in publicly available research, studies on related compounds offer valuable insights.
FtsZ Protein: Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, making them potential antimicrobial agents. mdpi.com For instance, the benzodioxane-benzamide class has shown promise in targeting FtsZ in both Gram-positive and Gram-negative bacteria. mdpi.com However, the structural characteristics of these active compounds differ from this compound, and its activity against FtsZ remains to be experimentally verified.
CYP51: No specific studies were found that detail the inhibitory action of this compound on Cytochrome P450 51 (CYP51).
Histone Deacetylases (HDACs): While some fluorinated compounds have been explored as HDAC inhibitors, there is no direct evidence to suggest that this compound acts as a potent inhibitor of this class of enzymes. researchgate.net
Matrix Metalloproteinase-2 (MMP-2): Research on the inhibitory potential of this compound against MMP-2 is not currently available.
Cholesteryl Ester Transfer Protein (CETP): Trifluoromethyl benzamide derivatives have been investigated as promising inhibitors of CETP, a key protein in cholesterol metabolism. researchgate.netnih.gov These studies suggest that the benzamide scaffold can fit into the CETP active site, with hydrophobic interactions playing a dominant role. nih.gov This raises the possibility that this compound could exhibit similar inhibitory properties.
Kinases: The benzamide moiety is present in some kinase inhibitors. researchgate.net For example, certain N-substituted benzamides have been shown to modulate the activity of transcription factors regulated by kinase signaling pathways in T lymphocytes. nih.gov Additionally, some benzamide derivatives have demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). researchgate.net
Receptor Binding and Ligand-Receptor Interaction Profiling
Fluorinated benzamides have been characterized for their binding to various receptors. Notably, fluorine-18 (B77423) labeled benzamide derivatives have been developed as ligands for studying dopamine (B1211576) D2 receptors using Positron Emission Tomography (PET). nih.gov These studies have revealed high-affinity binding of certain benzamides to D2-like receptors. nih.gov Furthermore, the introduction of fluorine can enhance binding affinity to targets like the cereblon (CRBN) receptor. nih.gov The specific receptor binding profile of this compound, however, has not been extensively characterized.
Modulation of Intracellular Signaling Pathways
Derivatives of benzamide have been shown to influence intracellular signaling cascades. For instance, some N-substituted benzamides can inhibit the activity of nuclear factor-kappaB (NF-κB) and nuclear factor of activated T cells (NFAT), while inducing activator protein 1 (AP-1) activity in T lymphocytes. nih.gov Other novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Anandamide, an endogenous cannabinoid, can act as an intracellular messenger to amplify calcium influx through TRPV1 channels, a process that can be modulated by compounds affecting its synthesis or degradation, which may include benzamide-like structures. nih.gov The precise impact of this compound on these or other signaling pathways is a subject for future investigation.
Detailed Molecular Interaction Analysis at Target Binding Sites
The molecular structure of this compound, with its multiple fluorine atoms and amide linkage, dictates the types of non-covalent interactions it can form with biological targets. researchgate.netrsc.org Crystallographic and computational studies on closely related fluorinated benzanilides provide a strong basis for understanding these interactions. researchgate.netrsc.orgnih.govrsc.orgnih.gov
Role of Hydrogen Bonding and Halogen Bonding in Ligand-Target Recognition
Hydrogen bonds are fundamental to molecular recognition in biological systems. rsc.orgnih.gov In fluorinated benzanilides, both conventional and unconventional hydrogen bonds are observed.
N-H···O=C Hydrogen Bonds: The amide linkage provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for forming stable interactions with protein backbones or side chains. nih.gov
C-H···F and N-H···F Hydrogen Bonds: The fluorine atoms in this compound can act as weak hydrogen bond acceptors. researchgate.netrsc.orgnih.gov Intramolecular N-H···F hydrogen bonds have been observed in fluorinated benzanilides, influencing their conformation. rsc.orgnih.gov Intermolecular C-H···F interactions also contribute to the stability of the crystal lattice and can be significant in a protein's binding pocket. researchgate.netrsc.orgnih.gov The increased acidity of hydrogen atoms due to adjacent electron-withdrawing fluorine atoms can enhance the strength of these interactions. nih.gov
Halogen bonding, where a halogen atom acts as an electrophilic center, is another important non-covalent interaction. While less commonly discussed for fluorine due to its high electronegativity, the potential for such interactions should not be entirely dismissed in specific electronic environments.
A study on the isomeric compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) revealed an intramolecular N-H···F interaction with a distance of 2.12(4) Å. mdpi.com This highlights the role of fluorine in dictating the molecule's conformation. The primary intermolecular interactions in the crystal structure of Fo24 are 1D amide-amide hydrogen bonds. mdpi.com
Hydrophobic, Pi-Stacking, and Other Non-Covalent Interactions
The two phenyl rings in this compound are key contributors to hydrophobic and π-stacking interactions.
Hydrophobic Interactions: The fluorinated phenyl rings can engage in favorable hydrophobic interactions within the nonpolar pockets of a target protein. The incorporation of fluorine can increase the lipophilicity of the molecule, potentially enhancing these interactions. nih.govcore.ac.uk
Pi-Stacking and C-F···π Interactions: The aromatic rings can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, the fluorine atoms can engage in C-F···π interactions with the electron-rich aromatic systems of the target. researchgate.net
The interplay of these varied non-covalent forces—hydrogen bonds, halogen bonds, hydrophobic interactions, and π-stacking—creates a complex and nuanced binding profile for this compound, the full extent of which can only be elucidated through further targeted experimental and computational studies.
Computational Chemistry and Molecular Modeling Investigations of N 2,4 Difluorophenyl 3 Fluorobenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various associated properties.
The electronic structure of N-(2,4-difluorophenyl)-3-fluorobenzamide is significantly influenced by its constituent aromatic rings, fluorine substituents, and the central amide linkage. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity and electronic transitions.
For this class of molecules, the HOMO is typically a π-orbital distributed across the benzoyl moiety, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. The presence of electron-withdrawing fluorine atoms generally leads to a lowering of both HOMO and LUMO energy levels.
Mulliken or Natural Bond Orbital (NBO) analysis is used to calculate the charge distribution across the molecule. In this compound, the high electronegativity of the fluorine and oxygen atoms results in these atoms bearing partial negative charges. Conversely, the carbonyl carbon and the amide hydrogen atom carry partial positive charges. This charge separation creates a significant molecular dipole moment and dictates the nature of intermolecular interactions.
Table 1: Predicted Frontier Molecular Orbital Characteristics for Fluorinated Benzamides
| Parameter | Typical Characteristic/Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.0 to -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.5 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |
| Electron Density | Localized on electronegative atoms (O, F). | Determines sites for electrophilic attack. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.
For this compound, the MEP map would predictably show:
Negative Regions (Red/Yellow): These are associated with high electron density and are susceptible to electrophilic attack. Such regions are localized around the carbonyl oxygen and the three fluorine atoms.
Positive Regions (Blue): These correspond to electron-deficient areas and are targets for nucleophiles. The most positive region is typically found around the amide (N-H) proton, highlighting its role as a hydrogen bond donor.
This potential distribution is critical for understanding how the molecule interacts with biological receptors, where electrostatic complementarity is often a key driver of binding.
Table 2: Predicted Reactive Sites from Electrostatic Potential Mapping
| Molecular Region | Predicted Electrostatic Potential | Type of Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative | Nucleophilic; site for hydrogen bond accepting. |
| Fluorine Atoms | Negative | Nucleophilic; can participate in halogen bonding or weak H-bonds. |
| Amide Hydrogen (N-H) | Strongly Positive | Electrophilic; primary site for hydrogen bond donating. |
| Aromatic Rings | Largely Neutral/Slightly Negative | Can engage in π-π stacking interactions. |
Conformational analysis identifies the most stable three-dimensional arrangement of a molecule. For this compound, the key degrees of freedom are the torsion angles around the C-C and C-N bonds of the amide bridge. Computational studies on its isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), provide direct insights into the likely conformation.
These studies reveal that the lowest energy conformer features a largely planar structure, though the central amide group is twisted out of the plane of the adjacent aromatic rings. In the crystal structure of the isomer Fo24, the two aromatic rings are nearly coplanar, with an interplanar angle of just 0.7(2)°. The amide group plane, however, is oriented at approximately 23.0° and 23.7° from the two aromatic rings, respectively. This twisted, yet relatively flat, conformation is a result of minimizing steric hindrance while preserving π-conjugation across the amide bond. An intramolecular hydrogen bond between the amide proton (H1) and an ortho-fluorine atom (F12) is also observed in isomers, with a H1···F12 distance of 2.12(4) Å, which helps to stabilize this conformation.
Table 3: Conformational Data from Isomeric Fluorinated Benzamides
| Geometric Parameter | Observed Value in Isomer Fo24* | Reference |
|---|---|---|
| Aromatic Ring Interplanar Angle | 0.7(2)° | |
| Amide Plane to Ring 1 Angle | 23.04(18)° | |
| Amide Plane to Ring 2 Angle | 23.69(17)° | |
| Intramolecular H-Bond (H···F) | 2.12(4) Å |
*Data for N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) is used as a close structural analogue.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in medicinal chemistry for predicting binding affinity and understanding the molecular basis of interaction.
In a typical molecular docking workflow, the low-energy conformer of this compound would be placed into the active site of a biological target. A scoring function then calculates the binding energy (or affinity), with more negative values indicating a more favorable interaction.
Studies on similar fluorinated compounds show that they can exhibit significant binding affinity for various biological targets, such as enzymes or receptors. The interactions stabilizing the protein-ligand complex often include:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), frequently interacting with polar residues like serine, threonine, or aspartate in a protein's active site.
Hydrophobic and π-Stacking Interactions: The difluorophenyl and fluorobenzoyl rings can engage in hydrophobic interactions with nonpolar amino acid residues and π-π or π-cation stacking with aromatic residues like tryptophan, tyrosine, or phenylalanine.
Halogen Bonding: The fluorine atoms can act as weak halogen bond acceptors, further contributing to binding specificity and affinity.
The introduction of fluorine atoms can modulate lipophilicity, membrane permeation, and binding affinity, making fluorinated benzamides an important class of compounds in drug discovery.
Table 4: Example of Predicted Binding Interactions for a Benzamide (B126) Ligand
| Interaction Type | Ligand Group | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Lys, Arg, Ser, Asn, Gln |
| Hydrophobic/Van der Waals | Aromatic Rings | Ala, Val, Leu, Ile, Met |
| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His |
| Halogen/Dipole Interactions | Fluorine atoms | Polar/Charged residues |
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This compound and its derivatives can be included in such libraries for two main types of screening:
Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, millions of compounds can be docked into its active site computationally. Compounds are ranked by their predicted binding affinity, and the top-scoring "hits" are selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but known active ligands exist, a pharmacophore model can be built. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. The compound library is then searched for molecules that match this pharmacophore.
The fluorinated benzamide scaffold is a valuable component of screening libraries due to its favorable drug-like properties and its capacity to form diverse interactions, increasing the potential for discovering novel and potent biological modulators.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby prioritizing synthetic efforts.
Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity
The foundation of a QSAR model lies in the calculation of physicochemical descriptors, which are numerical representations of a molecule's properties. For a compound like this compound, these descriptors would be categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the distribution of charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atoms in the molecule significantly influence these properties through their high electronegativity.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices would be calculated. The spatial arrangement of the three fluorine atoms and the two phenyl rings would be critical in defining these parameters.
Hydrophobic Descriptors: These describe the molecule's affinity for non-polar environments. The partition coefficient (logP) is a key descriptor in this category, indicating how the compound would distribute between an oily and an aqueous phase, which is crucial for predicting its behavior in biological systems.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.
Once calculated for a series of benzamide analogs, these descriptors would be statistically correlated with their experimentally determined biological activities (e.g., inhibitory concentrations like IC50). nih.gov Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR equation. nih.govresearchgate.net
Table 1: Representative Physicochemical Descriptors for QSAR Analysis
| Descriptor Category | Example Descriptors | Relevance to this compound |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | The three electronegative fluorine atoms create a distinct electronic profile, influencing interactions with biological targets. |
| Steric | Molecular Volume, Surface Area, Ovality | The overall shape and size are critical for fitting into a protein's binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Determines the compound's ability to cross cell membranes and reach its target. |
| Topological | Connectivity Indices, Shape Indices | Quantify the branching and structural complexity of the molecule. |
This table is illustrative and based on general QSAR principles, as specific data for this compound is not available.
Predictive Modeling for Rational Design of New Analogs
A validated QSAR model serves as a powerful predictive tool. nih.gov By inputting the descriptors of a novel, yet-to-be-synthesized analog of this compound, its biological activity can be estimated. This allows for the in silico screening of a large number of potential derivatives, enabling chemists to focus on synthesizing compounds with the highest predicted potency. nih.govrsc.org
For instance, a QSAR model might reveal that a higher dipole moment and a specific steric bulk in one region of the molecule are positively correlated with activity. Researchers could then design new analogs that enhance these features, for example, by altering the substitution pattern on the phenyl rings. This process of rational design significantly accelerates the drug discovery pipeline.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. nih.govresearchgate.net For this compound, MD simulations would be crucial for understanding its interaction with a biological target and its inherent flexibility.
An MD simulation begins with the initial coordinates of the molecule, often obtained from crystal structures of similar compounds or generated through computational methods. mdpi.commdpi.com The system, including the ligand, the target protein, and surrounding solvent molecules, is then subjected to the laws of classical mechanics. The simulation calculates the forces on each atom and their subsequent movements over short time steps, typically femtoseconds.
By analyzing the trajectory of the simulation, researchers can gain insights into:
Binding Stability: If a target protein is known, MD simulations can assess the stability of the ligand-protein complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand within the binding site. A stable RMSD over the course of the simulation suggests a stable binding mode. researchgate.net Hydrogen bonds and other non-covalent interactions between the ligand and the protein can also be monitored to understand the key determinants of binding. nih.gov
Conformational Dynamics: this compound possesses conformational flexibility, particularly around the amide bond and the single bonds connecting the phenyl rings. MD simulations can explore the different accessible conformations (rotamers) of the molecule in solution or within a binding site. nih.govnih.gov This is critical as the biologically active conformation may not be the lowest energy conformation in isolation.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description | Significance for this compound |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in a binding pocket or the overall structural stability of the molecule. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target. | The amide group and fluorine atoms can act as hydrogen bond acceptors, and understanding these interactions is key to binding affinity. |
| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds. | Reveals the accessible conformations of the molecule, which is crucial for understanding how it adapts to a binding site. |
| Binding Free Energy Calculation | (e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding of the ligand to its target. | Provides a quantitative measure of the binding affinity, which can be used to rank different analogs. |
This table is illustrative and based on general molecular dynamics principles, as specific simulation data for this compound is not available.
Lead Optimization Strategies for N 2,4 Difluorophenyl 3 Fluorobenzamide Derivatives
Iterative Design-Make-Test-Analyze (DMTA) Cycles in Medicinal Chemistry
The Design-Make-Test-Analyze (DMTA) cycle is the cornerstone of modern medicinal chemistry and the primary operational framework for lead optimization. This iterative process allows for the systematic refinement of a lead compound, such as N-(2,4-difluorophenyl)-3-fluorobenzamide, to achieve a desired target product profile.
Design: This phase involves the in-silico design of new analogues. Starting with the lead structure, medicinal chemists propose modifications to improve a specific property, such as potency, selectivity, or metabolic stability. For the this compound scaffold, design strategies might include altering the position of the fluorine atoms, replacing a phenyl ring with a heterocycle, or introducing new substituents to probe for additional binding interactions. Computational tools, including AI-driven generative models, can propose novel molecules optimized for multiple parameters simultaneously. chemrxiv.org
Make: In this phase, the designed compounds are synthesized in the laboratory. The synthesis of this compound derivatives typically involves a condensation reaction between a substituted benzoyl chloride and a substituted aniline (B41778). mdpi.comdcu.ie The feasibility and efficiency of the synthetic route are critical considerations, as the cycle's speed depends on how quickly new analogues can be produced. chemrxiv.org
Test: Once synthesized and purified, the new compounds are subjected to a battery of biological assays. For a lead compound, initial tests would confirm its primary biological activity (e.g., enzyme inhibition or receptor binding). Subsequent testing in the DMTA cycle evaluates parameters such as potency (e.g., IC₅₀), selectivity against related targets, and initial ADME (absorption, distribution, metabolism, excretion) properties, such as plasma stability or cell permeability. nih.gov
Analyze: The data from the testing phase are analyzed to establish a Structure-Activity Relationship (SAR). Chemists correlate the structural changes with the outcomes of the biological assays. For example, it might be found that moving the fluorine on the benzamide (B126) ring from the 3-position to the 4-position increases potency tenfold. This analysis informs the next design phase, completing the loop. chemrxiv.org This cycle is repeated, with each iteration building on the knowledge of the last, to systematically improve the lead compound.
Strategies for Enhancing Potency and Selectivity of Target Engagement
Improving a compound's potency and its selectivity for the intended biological target over off-targets are primary goals of lead optimization. High potency ensures efficacy at lower concentrations, while high selectivity minimizes the risk of side effects.
Key strategies include:
Structure-Based Design: If the 3D structure of the target protein (e.g., an enzyme or receptor) is known, chemists can design derivatives of this compound that form more favorable interactions. This could involve adding a functional group that can form a hydrogen bond with a specific amino acid residue in the binding pocket or introducing a bulkier group to enhance van der Waals contacts.
Exploiting Selectivity Pockets: Often, closely related proteins have subtle differences in their binding sites. For instance, many protein tyrosine phosphatases (PTPs) feature an asparagine at a key position, whereas the drug target PTP1B has a negatively charged aspartate. nih.gov Designing a derivative with a complementary positively charged group can dramatically increase selectivity for PTP1B.
Modifying Electrostatic Interactions: The distribution of charge on a molecule is critical for binding. The electronegative fluorine atoms on the this compound scaffold create specific dipole moments. Optimizing these electrostatic properties to complement the charge distribution of the target's active site can significantly enhance binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Exploration: In the absence of a target structure, a systematic SAR study is performed. For benzamide derivatives, this often involves synthesizing a matrix of compounds where different substituents are placed on the aromatic rings. nih.gov For example, in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a series of benzamide derivatives were synthesized with various halogens and amide groups, leading to the identification of a compound with a 4'-chlorine that exhibited a potent IC₅₀ of 1.6 nM. nih.gov
Below is a hypothetical SAR data table for derivatives of the lead compound, illustrating how systematic modifications can impact potency and selectivity.
| Compound ID | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity (Fold) |
| Lead | 3-F | 2,4-di-F | 150 | 3000 | 20 |
| Deriv-01 | 4-F | 2,4-di-F | 50 | 2500 | 50 |
| Deriv-02 | 3-Cl | 2,4-di-F | 90 | 3600 | 40 |
| Deriv-03 | 3-F | 2-F, 4-Cl | 120 | 6000 | 50 |
| Deriv-04 | 4-F, 5-CH₃ | 2,4-di-F | 15 | 4500 | 300 |
Structural Simplification Approaches in Lead Optimization
During lead optimization, molecules often become larger and more complex, a trend sometimes called "molecular obesity." nih.gov This can lead to poor pharmacokinetic profiles and higher attrition rates in development. nih.gov Structural simplification is a deliberate strategy to reduce molecular complexity while retaining or improving desired biological activity. nih.govresearchgate.net
For a complex derivative of this compound, simplification strategies could include:
Truncating Non-Essential Groups: If a part of the molecule is found not to contribute significantly to binding affinity, it can be removed. This reduces molecular weight and can improve properties like solubility and synthetic accessibility. nih.gov
Reducing Ring Count: In some cases, multi-ring systems can be replaced by simpler scaffolds without a loss of activity. For example, a complex fused ring attached to the benzamide core might be simplified to a single substituted phenyl ring. nih.gov
Eliminating Chiral Centers: Chiral centers can complicate synthesis and regulatory approval. If a chiral center is not essential for the compound's activity, designing achiral analogues is a common simplification tactic. nih.gov
Pharmacophore-Based Simplification: This approach involves identifying the essential features (the pharmacophore) required for activity—such as the hydrogen bond donor/acceptor pattern of the amide and the specific positions of the fluorine atoms—and designing a simpler molecule that retains this arrangement. nih.gov
The primary benefits of structural simplification are improved synthetic accessibility, better pharmacokinetic profiles (ADMET properties), and potentially reduced side effects. nih.gov
Role of Fluorine in Modulating Pharmacological Properties and Molecular Interactions
The presence of three fluorine atoms in this compound is not incidental; it is a strategic choice rooted in the unique properties of fluorine in medicinal chemistry. researchgate.net Fluorine can profoundly influence a molecule's potency, conformation, membrane permeability, and metabolic stability. nih.gov
Modulation of pKa: Fluorine is highly electronegative and acts as a strong electron-withdrawing group. This can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target binding. nih.gov
Enhanced Binding Affinity: The carbon-fluorine (C-F) bond is highly polarized. The fluorine atom can participate in favorable electrostatic interactions, including dipole-dipole interactions and weak hydrogen bonds with C-H groups (C-H···F interactions) in the target's binding site. mdpi.commdpi.com The ortho-fluoro substituent on the benzoyl ring can form an intramolecular hydrogen bond with the amide N-H, which helps to lock the molecule in a more planar and rigid conformation, potentially pre-organizing it for optimal binding. mdpi.com
Metabolic Stability: A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to metabolism can block this pathway, thereby increasing the compound's metabolic stability and half-life. The 2,4-difluoro substitution pattern on the N-phenyl ring effectively shields it from oxidative metabolism. evitachem.com
Increased Lipophilicity and Permeability: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This is a crucial factor for reaching intracellular targets or for oral bioavailability.
The specific trifluorinated pattern of this compound provides a combination of these effects, making it a robust starting point for developing potent, selective, and metabolically stable drug candidates. evitachem.commdpi.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The synthesis of N-(2,4-difluorophenyl)-3-fluorobenzamide typically involves the acylation of 2,4-difluoroaniline (B146603) with 3-fluorobenzoyl chloride. While this method is straightforward, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for exploration include:
Continuous Flow Chemistry: Implementing continuous flow processes could offer advantages such as improved reaction control, enhanced safety, and higher yields. This methodology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to a more optimized synthesis.
Catalytic Amide Bond Formation: Investigating novel catalysts for the amide bond formation could reduce the reliance on traditional stoichiometric activating agents, which often generate significant waste. Biocatalysis, using enzymes like amidases, presents a green alternative for creating the amide bond with high specificity.
Late-Stage Fluorination: Developing methods for late-stage fluorination would enable the synthesis of a diverse library of fluorinated benzamide (B126) analogues. This approach allows for the introduction of fluorine atoms at a later stage in the synthetic sequence, providing rapid access to a variety of structurally related compounds for structure-activity relationship (SAR) studies.
A comparative overview of potential synthetic strategies is presented in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| Catalytic Amide Bond Formation | Reduced waste, milder reaction conditions, and improved atom economy. | Development of novel metal-based or organocatalysts. |
| Late-Stage Fluorination | Rapid generation of structural diversity for SAR studies. | Discovery of new fluorinating reagents and catalytic systems. |
Advanced Computational Approaches for Rational Design and Virtual Screening of Next-Generation Benzamides
Computational chemistry offers powerful tools for the rational design and virtual screening of new benzamide derivatives with improved properties. By leveraging computational models, researchers can predict the biological activity and pharmacokinetic profiles of novel compounds, thereby prioritizing the synthesis of the most promising candidates.
Future computational research should focus on:
Quantum Mechanics (QM) Calculations: Employing QM methods to accurately model the electronic structure and conformational preferences of this compound. This can provide insights into its reactivity and interactions with biological targets.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound and its complexes with target proteins. This can help in understanding the binding mechanism and the role of specific intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of fluorinated benzamides with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
The following table outlines key computational approaches and their applications.
| Computational Approach | Application in Benzamide Research | Expected Outcome |
| Quantum Mechanics (QM) | Calculation of molecular properties and reaction energetics. | Understanding of electronic structure and reactivity. |
| Molecular Dynamics (MD) | Simulation of protein-ligand binding and conformational dynamics. | Insights into binding modes and affinity. |
| QSAR Modeling | Prediction of biological activity based on chemical structure. | Rational design of potent and selective analogues. |
Identification of New Biological Targets and Potential Therapeutic Applications for Fluorinated Benzamides
While some fluorinated benzamides are known to target specific proteins, the full therapeutic potential of this compound remains to be elucidated. Future research should aim to identify new biological targets and explore novel therapeutic applications.
Strategies for target identification include:
High-Throughput Screening (HTS): Screening this compound against large libraries of biological targets to identify potential new activities.
Chemical Proteomics: Using chemical probes based on the benzamide scaffold to identify its protein binding partners in a cellular context.
Phenotypic Screening: Evaluating the effect of the compound in cell-based assays that model various diseases to uncover unexpected therapeutic opportunities.
Potential therapeutic areas for exploration could include oncology, neurodegenerative diseases, and infectious diseases, where fluorinated compounds have shown promise.
Development of Isomeric Grids for Comprehensive Structural Systematics and Physicochemical Correlations
A systematic investigation of the isomers of this compound can provide a comprehensive understanding of the relationship between its structure and physicochemical properties. By creating an "isomeric grid," researchers can methodically vary the position of the fluorine substituents on both phenyl rings and study the resulting impact on properties like melting point, solubility, and lipophilicity.
An example of an isomeric grid for difluorophenyl-fluorobenzamides is presented below. This grid systematically maps out the positional isomers, providing a framework for detailed physicochemical analysis.
| Isomer | Phenyl Ring A Substitution | Phenyl Ring B Substitution |
| This compound | 2,4-difluoro | 3-fluoro |
| Isomer 1 | 2,3-difluoro | 2-fluoro |
| Isomer 2 | 2,5-difluoro | 4-fluoro |
| Isomer 3 | 2,6-difluoro | 2-fluoro |
| Isomer 4 | 3,4-difluoro | 3-fluoro |
| Isomer 5 | 3,5-difluoro | 4-fluoro |
By synthesizing and characterizing the compounds within this grid, it will be possible to establish clear structure-property relationships. This knowledge is invaluable for the fine-tuning of molecular properties to achieve a desired therapeutic profile.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-3-fluorobenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Amide Coupling : React 3-fluorobenzoic acid derivatives (e.g., acid chlorides) with 2,4-difluoroaniline under inert atmosphere (N₂/Ar) using coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate the product.
Key Conditions :
- Temperature: 0–25°C for coupling to minimize side reactions.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .
- Catalysts: Triethylamine (TEA) to neutralize HCl byproducts.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions). For example, ¹⁹F NMR can resolve para/meta fluorine environments .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for complex splitting patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 266.05 for C₁₃H₈F₃NO).
- HPLC-PDA : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle stability issues during storage and experimental use?
Methodological Answer:
- Storage :
- Solubility :
- Stability Testing :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?
Methodological Answer:
- Comparative Analogs : Synthesize derivatives with varied fluorine positions (e.g., 2-fluoro vs. 4-fluoro) and assess binding affinity (e.g., kinase inhibition assays) .
- Computational Modeling :
- Docking Studies (AutoDock Vina) : Compare binding poses of fluorinated vs. non-fluorinated analogs to target proteins (e.g., cytochrome P450 isoforms) .
- QSAR : Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
- Control for batch-to-batch variability via NMR/HPLC re-analysis .
- Meta-Analysis :
Q. What strategies are effective for studying the metabolic stability of this compound?
Methodological Answer:
- In Vitro Models :
- Metabolite Identification :
Q. How does the compound’s fluorination pattern influence its physicochemical properties?
Methodological Answer:
- LogP/D Measurements :
- Shake-flask method (octanol/water) shows increased lipophilicity with additional fluorine atoms (LogP increases by ~0.3 per F) .
- Solubility :
- pKa Determination :
- Use potentiometric titration (e.g., GLpKa) to assess fluorine’s electron-withdrawing effects on amide proton acidity (pKa ~10.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
